molecular formula C25H19ClN4O3S B2871521 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one CAS No. 2034370-17-5

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one

Cat. No. B2871521
CAS RN: 2034370-17-5
M. Wt: 490.96
InChI Key: PFSLECQJSCKXLF-UHFFFAOYSA-N
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Description

2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxybenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Biological Activities

Research indicates that derivatives of quinazolinone and oxadiazole, structurally similar to the compound , have been synthesized and evaluated for their enzyme inhibitory activities. For example, compounds have been designed to inhibit lipase and α-glucosidase enzymes, showing significant inhibitory activities, which could have implications in treating conditions like obesity and diabetes (Bekircan et al., 2015).

Antimicrobial Activity

Quinazolinone derivatives have been synthesized and tested for their antimicrobial activities. These compounds exhibit a range of activities against both Gram-positive and Gram-negative bacteria, as well as fungal strains, indicating their potential as antimicrobial agents (Saleh et al., 2004).

Anticancer Activity

Several studies have focused on the synthesis of quinazolinone derivatives for evaluating their anticancer activities. Some derivatives have shown broad-spectrum antitumor effects, indicating their potential for development into anticancer drugs (Gawad et al., 2010).

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives, including those linked to oxadiazole moieties, have been investigated for their analgesic and anti-inflammatory activities. These compounds have demonstrated significant effects in preclinical models, suggesting their potential for treating pain and inflammation (Alagarsamy et al., 2011).

properties

IUPAC Name

2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-32-19-6-4-5-16(13-19)14-30-24(31)20-7-2-3-8-21(20)27-25(30)34-15-22-28-23(29-33-22)17-9-11-18(26)12-10-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSLECQJSCKXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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